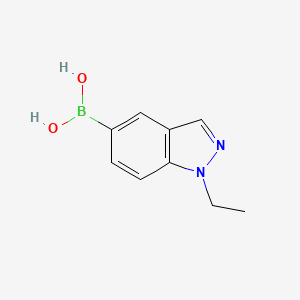

(1-Ethyl-1H-indazol-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-2-12-9-4-3-8(10(13)14)5-7(9)6-11-12/h3-6,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNBKIHVFSCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739444 | |

| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952319-70-9 | |

| Record name | (1-Ethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-1H-indazol-5-yl)boronic acid

An In-depth Technical Guide to the Synthesis of (1-Ethyl-1H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1][2][3] The indazole scaffold itself is a privileged structure, appearing in numerous pharmacologically active compounds, where it often serves as a bioisostere for indole.[4][5] The strategic placement of the boronic acid moiety at the C5-position, combined with the N1-ethyl group, allows for the precise and modular construction of complex molecular architectures essential for drug discovery programs.[6][7] This guide provides a detailed examination of the principal synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, experimental causality, and practical considerations for laboratory execution.

Retrosynthetic Analysis: Core Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic directions. The choice between these routes is dictated by factors including starting material availability, scalability, and the specific challenges associated with regioselectivity and functional group tolerance.

-

Route A: Late-Stage Borylation. This strategy involves the initial synthesis of a pre-functionalized 1-ethyl-5-halo-1H-indazole. The boronic acid functionality is then introduced in a subsequent step, typically via a halogen-metal exchange followed by quenching with a boron electrophile.

-

Route B: Early-Stage Borylation followed by N-Alkylation. This approach begins with an indazole core already bearing the boronic acid (or a protected equivalent like a pinacol ester) at the C5-position. The final step is the regioselective installation of the ethyl group onto the N1 position of the indazole ring.

Synthetic Route A: Lithiation-Borylation of 1-Ethyl-5-bromo-1H-indazole

This is arguably the most common and robust laboratory-scale approach. It isolates the challenge of regiocontrol to the initial N-alkylation step and then employs a well-established organometallic transformation.

Causality and Mechanistic Insight

The core of this route is a two-step sequence:

-

N-Alkylation of 5-bromo-1H-indazole: The indazole anion is an ambident nucleophile, meaning alkylation can occur at either N1 or N2.[8] The ratio of the resulting regioisomers is highly dependent on reaction conditions such as the base, solvent, and electrophile.[9] While some conditions favor the N1 product, the formation of an isomeric mixture is common, necessitating chromatographic separation.[8][10] For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF deprotonates the indazole, and subsequent reaction with ethyl bromide proceeds via an SN2 mechanism.[9]

-

Halogen-Metal Exchange and Borylation: At cryogenic temperatures (typically -78 °C), an organolithium reagent (e.g., n-butyllithium) rapidly exchanges with the bromine atom at the C5 position. This is driven by the formation of a more stable aryl lithium species. The resulting highly nucleophilic carbanion is then trapped by an electrophilic boron source, such as triisopropyl or trimethyl borate.[11] The reaction is completed by an aqueous acidic workup, which hydrolyzes the boronate ester intermediate to the final boronic acid.

Experimental Protocol: Route A

Step 1: Synthesis of 1-Ethyl-5-bromo-1H-indazole

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add a solution of 5-bromo-1H-indazole (1.0 eq.) in THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl bromide (EtBr, 1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-ethyl isomer from the N2-ethyl byproduct.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-ethyl-5-bromo-1H-indazole (1.0 eq.) in anhydrous THF in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by adding 1 M aqueous HCl or saturated aqueous ammonium chloride solution.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude solid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to afford the title compound as a solid.

Synthetic Route B: N-Ethylation of (1H-Indazol-5-yl)boronic acid Pinacol Ester

This route introduces the boron functionality early and tackles the regioselective N-alkylation as the final step. To enhance stability and ease of handling, the boronic acid is typically protected as its pinacol ester.

Causality and Mechanistic Insight

The primary challenge in this route is achieving high regioselectivity in the N-ethylation step.[4] As previously noted, the indazolide anion can react at either nitrogen. The outcome is a delicate balance of steric and electronic factors, often influenced by the reaction conditions.[9]

-

Kinetic vs. Thermodynamic Control: The N2 position is often considered more sterically accessible and electronically richer, leading to it being the kinetically favored site of attack in some cases.[12] However, the N1-substituted indazole is generally the thermodynamically more stable product.[8][10] By carefully selecting the base and solvent, it is possible to favor the formation of the thermodynamic N1 product. For example, the combination of NaH in THF has been shown to provide high N1 selectivity for a range of indazole substrates.[9]

Conceptual Protocol: Route B

Step 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

-

Combine 5-bromo-1H-indazole (1.0 eq.), bis(pinacolato)diboron (B₂(pin)₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.) in a suitable solvent like dioxane or DMF.

-

Degas the mixture and heat under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the pinacol ester.

Step 2: N-Ethylation and Deprotection

-

Following the principles for N1-selective alkylation, dissolve the indazole pinacol ester (1.0 eq.) in anhydrous THF under argon.[9]

-

Cool to 0 °C and add NaH (1.2 eq.). Stir until deprotonation is complete.

-

Add ethyl bromide (1.5 eq.) and allow the reaction to proceed at room temperature until completion.

-

Work up the reaction as described in Route A, Step 1.

-

The resulting crude N1-ethylated pinacol ester is then subjected to hydrolysis (e.g., stirring with aqueous acid) to cleave the pinacol group and afford the final boronic acid.

Data Summary and Route Comparison

The selection of a synthetic route is a critical decision based on a balance of efficiency, safety, and practicality.

| Feature | Route A: Lithiation-Borylation | Route B: N-Alkylation |

| Key Challenge | Separation of N1/N2 alkylated isomers. | Achieving high regioselectivity during N-alkylation. |

| Reagents | Pyrophoric n-BuLi, cryogenic conditions (-78 °C). | Air-sensitive but non-pyrophoric NaH, palladium catalyst. |

| Scalability | Challenging due to cryogenic cooling and handling of organolithiums. | More amenable to scale-up; avoids large-scale cryogenics. |

| Atom Economy | Moderate; involves halogen-metal exchange. | Generally higher, especially if the borylation is catalytic. |

| Robustness | The borylation step is generally reliable and high-yielding on the purified precursor. | Alkylation selectivity can be substrate-dependent and require optimization. |

| Overall | Preferred for smaller-scale synthesis where isomer separation is feasible. | Potentially more efficient for larger scales if regioselectivity can be controlled. |

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential.

-

¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the indazole ring, and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

-

¹¹B NMR: A single resonance in the range of δ 28-32 ppm is indicative of a trigonal planar arylboronic acid.[13]

-

Mass Spectrometry (MS): ESI-MS should show the correct [M+H]⁺ or [M-H]⁻ ion to confirm the molecular weight (190.06 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. It is important to be aware that some boronic acids, particularly their pinacol esters, can undergo on-column hydrolysis, which may complicate analysis.[2]

Conclusion

The synthesis of this compound is a well-defined process achievable through multiple strategic pathways. The Lithiation-Borylation route (Route A) offers a reliable, albeit technically demanding, method that is well-suited for research and discovery settings. The N-Alkylation route (Route B) presents a more scalable alternative, provided the critical challenge of regioselectivity can be effectively addressed through careful reaction optimization. A thorough understanding of the mechanistic principles behind each step—from the ambident nature of the indazole anion to the conditions required for efficient halogen-metal exchange—is paramount for the successful execution of these syntheses and the delivery of this high-value building block for drug development.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. d-nb.info [d-nb.info]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. wuxibiology.com [wuxibiology.com]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Ethyl-1H-indazol-5-yl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and Boronic Acids in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional exploration of chemical space, making it a cornerstone in the design of targeted therapeutics. Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[1]

When combined with a boronic acid moiety, the resulting indazole boronic acid becomes a powerful and versatile building block in synthetic chemistry. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[2][3] Beyond their synthetic utility, boronic acids themselves have emerged as a unique class of pharmacophores capable of forming reversible covalent bonds with biological targets, a feature exemplified by the proteasome inhibitor drug, bortezomib.[4][5]

This technical guide focuses on a specific, yet important, member of this class: (1-Ethyl-1H-indazol-5-yl)boronic acid . We will delve into its chemical identity, structure, physicochemical properties, and provide a detailed, field-proven synthesis protocol. Furthermore, we will explore its primary application in Suzuki-Miyaura cross-coupling reactions and discuss its broader potential in the landscape of drug development.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 952319-70-9[6]

-

Molecular Formula: C₉H₁₁BN₂O₂

-

Molecular Weight: 190.01 g/mol

Chemical Structure

The structure of this compound features an indazole ring system where the nitrogen at position 1 is substituted with an ethyl group, and a boronic acid group (-B(OH)₂) is attached to position 5 of the bicyclic core.

References

- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

solubility of (1-Ethyl-1H-indazol-5-yl)boronic acid in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of (1-Ethyl-1H-indazol-5-yl)boronic Acid for Drug Discovery Applications

Executive Summary

This compound is a key heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to synthesize complex molecules in drug discovery pipelines.[1] The success of these synthetic steps—from reaction kinetics and yield to purification and scale-up—is fundamentally governed by the solubility of the boronic acid reagent in the chosen organic solvent. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing both the theoretical framework and practical methodologies for understanding, determining, and optimizing the solubility of this specific reagent. We delve into the physicochemical principles governing solubility, present a robust protocol for its experimental determination, and discuss critical challenges such as reagent stability.

Introduction to this compound: A Profile

This compound, identified by CAS Number 952319-70-9, belongs to the versatile class of arylboronic acids.[2] Its structure, featuring a polar indazole core, a nonpolar ethyl substituent, and a Lewis acidic boronic acid moiety capable of hydrogen bonding, results in complex solubility behavior.

The primary application of this reagent is in the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1] The solubility of the boronic acid directly impacts:

-

Reaction Homogeneity and Rate: Ensuring the reagent is fully dissolved is critical for achieving a homogeneous reaction mixture, which leads to predictable and reproducible reaction kinetics.

-

Stoichiometric Accuracy: Poor solubility can lead to inaccurate dosing of the reagent, affecting yield and purity.

-

Process Scalability: Solubility characteristics are paramount when scaling reactions from the milligram to the kilogram scale for pharmaceutical development.[1]

Understanding and controlling the solubility of this key intermediate is not merely a matter of convenience but a prerequisite for efficient and reliable chemical synthesis.

Theoretical Principles of Solubility

The solubility of this compound in a given organic solvent is dictated by a balance of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, model. A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions within the solid crystal lattice and form favorable solute-solvent interactions.

Key molecular features influencing solubility include:

-

Indazole Ring System: This bicyclic aromatic heterocycle contributes to polarity and can engage in π-π stacking interactions.

-

Ethyl Group: The N-ethyl group adds lipophilicity, slightly increasing its affinity for less polar solvents compared to its N-H or N-methyl analogues.

-

Boronic Acid Moiety (-B(OH)₂): This is the most influential functional group. It is highly polar, capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). It also possesses a vacant p-orbital on the boron atom, making it a mild Lewis acid.[3]

Solvents are therefore chosen based on their ability to interact favorably with these features. General trends, by analogy with similar compounds like phenylboronic acid, suggest:[4][5]

-

High Solubility: In polar aprotic solvents (e.g., THF, Dioxane, Acetone, DMF) that can accept hydrogen bonds and solvate the polar indazole ring. Ethers and ketones are often effective.[4]

-

Moderate Solubility: In polar protic solvents (e.g., Methanol, Ethanol) which can compete for hydrogen bonding sites, and in chlorinated solvents (e.g., Chloroform).[4]

-

Low Solubility: In nonpolar hydrocarbon solvents (e.g., Heptane, Toluene) which cannot effectively solvate the polar boronic acid and indazole moieties.[4]

Experimental Determination of Thermodynamic Solubility

For process development and formulation, determining the thermodynamic solubility is crucial. This value represents the true equilibrium concentration of the solute in a solvent at a given temperature and is distinct from kinetic solubility, which is a higher-throughput but often less accurate measurement used in early screening.[6][7][8] The gold-standard for thermodynamic solubility is the Shake-Flask Method .

Workflow for Thermodynamic Solubility Determination

The logical flow of the experimental procedure is outlined below. This process is designed to be a self-validating system by ensuring that equilibrium has been reached.

Detailed Step-by-Step Protocol

1. Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and 0.45 µm PTFE syringe filters

-

Calibrated HPLC-UV system

2. Procedure:

-

Preparation: Add an excess amount of the solid boronic acid to a vial (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvation: Accurately add a known volume of the test solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours. For rigorous studies, a second time point at 48 hours should be taken to confirm equilibrium has been reached.[6]

-

Sampling: After the incubation period, stop the agitation and allow the vial to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method.[9] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the boronic acid.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Solubility Data & Solvent Selection Guide

While specific, verified solubility data for this compound is not widely published, a qualitative and estimated quantitative guide can be constructed based on the principles outlined above and data from analogous structures.[4][10]

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C. (Note: These values are estimates for guidance and should be experimentally verified.)

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility | Rationale & Use Case |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | High (>50 mg/mL) | Excellent for Suzuki couplings; good balance of polarity and ether functionality.[1] |

| 1,4-Dioxane | 2.2 | High (>50 mg/mL) | Common Suzuki solvent; similar to THF.[11] | |

| Acetonitrile (MeCN) | 37.5 | Moderate (10-30 mg/mL) | Highly polar, can influence reaction selectivity.[12][13] | |

| N,N-Dimethylformamide (DMF) | 36.7 | Very High (>100 mg/mL) | Strong solvent, useful for difficult-to-dissolve substrates but can complicate workup.[11] | |

| Acetone | 21.0 | High (>50 mg/mL) | Ketone functionality is effective at dissolving boronic acids.[4] | |

| Polar Protic | Methanol (MeOH) | 32.7 | Moderate (10-30 mg/mL) | Can act as a ligand or react with boronic acids; used cautiously. |

| Ethanol (EtOH) | 24.6 | Moderate (10-30 mg/mL) | Often used in mixed solvent systems, e.g., with water.[13] | |

| Nonpolar | Toluene | 2.4 | Low (1-5 mg/mL) | Common in Suzuki reactions, often requiring heat or co-solvents to achieve dissolution.[1] |

| Heptane | 1.9 | Very Low (<0.1 mg/mL) | Primarily used as an anti-solvent for crystallization/precipitation. | |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | Low-Moderate (5-15 mg/mL) | Common solvent for extraction and chromatography. |

Challenges and Advanced Considerations

Working with boronic acids presents unique stability challenges that can impact solubility measurements and reaction outcomes.

Dehydration to Boroxines

Boronic acids can undergo reversible dehydration, especially upon heating or in non-polar solvents, to form cyclic trimeric anhydrides known as boroxines.[10] This equilibrium can complicate solubility analysis, as one may be measuring the solubility of a mixture of the monomeric acid and the boroxine. It is crucial to use analytical methods like HPLC that can distinguish between these species if accurate monomer solubility is required.

Chemical Stability: Oxidation and Protodeboronation

Boronic acids are susceptible to oxidative degradation and protodeboronation (cleavage of the C-B bond).[14][15] While generally more stable than boranes, prolonged storage in solution or exposure to air and moisture can lead to degradation, which would artificially affect solubility measurements.[3]

Modern Solution: Stable Boronate Esters

To overcome the inherent instability and handling challenges of some boronic acids, they are often converted into more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[15][16] MIDA boronates are particularly noteworthy as they are typically crystalline, air-stable solids with excellent shelf-life.[15] They are designed for "slow-release" cross-coupling, where the boronic acid is generated in situ under the reaction conditions, bypassing solubility and stability issues of the free acid.[15][16]

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. While specific data for this compound requires experimental determination, its solubility profile can be rationally predicted based on its structure and the physicochemical properties of common organic solvents. The robust shake-flask method provides a reliable means to acquire the thermodynamic solubility data needed for process optimization and scale-up. By considering the inherent stability challenges of boronic acids and employing modern strategies such as the use of stable surrogates, researchers can ensure the efficient and successful application of this valuable synthetic building block.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (1-Ethyl-1H-indazol-5-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethyl-1H-indazol-5-yl)boronic acid has emerged as a critical structural motif and a versatile synthetic intermediate in the landscape of medicinal chemistry. Its unique combination of the N-alkylated indazole core, a recognized pharmacophore, and the highly functional boronic acid moiety makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis strategies, and its significant applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document serves as a technical resource, offering field-proven insights and detailed methodologies to empower researchers in leveraging this potent building block for accelerated drug discovery.

Core Compound Profile

This compound is a derivative of indazole, a bicyclic heteroaromatic compound, featuring an ethyl group at the N1 position of the indazole ring and a boronic acid group at the C5 position. This specific arrangement of functional groups imparts desirable characteristics for its use in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C9H11BN2O2 | Calculated |

| Molecular Weight | 190.01 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogs[1][2] |

| Solubility | Soluble in methanol, DMF, and DMSO; sparingly soluble in water. | Inferred from general boronic acid properties |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[3] | Supplier Recommendation[2][3] |

Note: Some properties are inferred from closely related analogs such as (1-Methyl-1H-indazol-5-yl)boronic acid due to the limited availability of specific experimental data for the ethyl derivative.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity, particularly during the N-alkylation of the indazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can be exploited to favor N1-alkylation.[4] The overall synthetic strategy typically involves two key transformations: the regioselective N-ethylation of a suitable indazole precursor and the subsequent introduction of the boronic acid functionality.

Synthetic Workflow Overview

A logical and efficient synthetic route commences with a commercially available 5-halo-1H-indazole, proceeds through a regioselective N-ethylation, and concludes with a metal-catalyzed borylation or a lithium-halogen exchange followed by quenching with a boron electrophile.

Caption: Synthetic pathway for this compound.

Part 1: Regioselective N-Ethylation of 5-Bromo-1H-indazole

The critical step in this synthesis is controlling the position of the ethyl group on the indazole ring. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[5] However, specific reaction conditions have been developed to highly favor the desired N1 isomer.

Protocol: N1-Selective Ethylation using Sodium Hydride

This protocol leverages the use of sodium hydride in tetrahydrofuran (THF), a system that has been shown to provide excellent N1-regioselectivity for a range of substituted indazoles.[4][6]

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

-

Alkylation: Re-cool the mixture to 0 °C and add ethyl bromide or ethyl tosylate (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the pure 1-Ethyl-5-bromo-1H-indazole.

Part 2: Borylation of 1-Ethyl-5-bromo-1H-indazole

With the N1-ethylated intermediate in hand, the boronic acid moiety can be introduced. A common and effective method is through a lithium-halogen exchange followed by reaction with a trialkyl borate.

Protocol: Borylation via Lithium-Halogen Exchange

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-ethyl-5-bromo-1H-indazole (1.0 equivalent) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (B(OiPr)3, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a clear solution is obtained.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization or trituration from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are exceptionally valuable in medicinal chemistry due to their unique chemical properties and their role as versatile synthetic handles.[7] The introduction of a boronic acid functional group into a molecule can enhance its therapeutic properties and pharmacokinetic profile.

Key Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a prime substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, enabling the efficient synthesis of complex biaryl and heteroaryl structures.

Caption: Suzuki-Miyaura cross-coupling using this compound.

The N-ethylated indazole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors. By utilizing this compound in Suzuki-Miyaura couplings, medicinal chemists can rapidly generate libraries of diverse compounds for screening and lead optimization. This approach allows for the systematic exploration of the chemical space around the indazole core, facilitating the development of potent and selective drug candidates.

Case Study: Building Blocks for Kinase Inhibitors

The indazole nucleus is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The N1-alkylation of the indazole ring can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The ability to couple various aryl and heteroaryl fragments to the C5 position of the 1-ethyl-indazole core via the boronic acid handle provides a powerful strategy for fine-tuning the interaction of these molecules with the kinase active site.

Conclusion

This compound is a high-value synthetic intermediate that empowers the efficient construction of complex, biologically active molecules. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established and reliable protocols. The versatility of the boronic acid functionality, particularly in Suzuki-Miyaura cross-coupling reactions, makes this compound an indispensable tool for medicinal chemists and drug discovery professionals. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of pharmaceutical innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

(1-Ethyl-1H-indazol-5-yl)boronic acid: A Technical Guide to a Key Building Block in Modern Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the indazole nucleus has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This guide provides an in-depth technical overview of (1-Ethyl-1H-indazol-5-yl)boronic acid, a versatile building block poised for significant applications in contemporary drug discovery programs. While not commonly available as a stock item, its accessibility through custom synthesis opens avenues for the exploration of novel chemical space.

The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere for other critical heterocyles like indoles and benzimidazoles.[5] This structural feature allows indazole-containing molecules to interact with a diverse range of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutics for a multitude of diseases.[2][3][4][6] Notable examples of FDA-approved drugs containing the indazole core include:

-

Pazopanib: A multi-kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

-

Axitinib: A kinase inhibitor used in the treatment of advanced renal cell carcinoma.[2]

-

Granisetron: An antiemetic agent used to manage nausea and vomiting associated with chemotherapy and radiation.[2]

The ethyl substitution at the N1 position of the indazole ring in this compound provides a specific lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties, such as cell permeability, metabolic stability, and target engagement.

Commercial Availability: A Custom Synthesis Perspective

As of early 2026, this compound is not widely available as a catalog chemical from major suppliers. However, its structural analogs, such as 1-Methyl-1H-indazole-5-boronic acid and 1H-Indazole-5-boronic acid, are commercially available, indicating that the synthetic route to the ethyl derivative is well-trodden.[7][8][9][10][11]

Table 1: Commercial Availability of Key Indazole Boronic Acid Analogs

| Compound Name | CAS Number | Typical Purity | Representative Suppliers |

| 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 | ≥95% | Sigma-Aldrich, ChemScene, Synblock |

| 1H-Indazole-5-boronic acid | 338454-14-1 | ≥95% | Sigma-Aldrich, Chem-Impex |

| 1H-Indazole-5-boronic acid hydrochloride | 1257738-46-7 | Varies | Sigma-Aldrich |

Specialty chemical providers, such as ChemUniverse, offer quotation services for this compound, signifying its availability on a custom synthesis basis.[12] Researchers requiring this compound should anticipate lead times associated with its de novo synthesis.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not publicly available, its properties can be reliably predicted based on its chemical structure and data from its close analogs.

Table 2: Predicted and Analog-Based Properties

| Property | Predicted/Inferred Value for this compound | Data from 1-Methyl-1H-indazole-5-boronic acid (CAS 590418-08-9)[9][10][11] |

| Molecular Formula | C9H11BN2O2 | C8H9BN2O2 |

| Molecular Weight | ~189.01 g/mol | 175.98 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | Soluble in organic solvents. |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | Store at 2-8°C or room temperature, sealed under inert gas. |

Characterization: Standard analytical techniques for quality control of the custom-synthesized product would include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the ethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[13][14][15][16] This powerful C-C bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of complex biaryl and heteroaryl structures.

The boronic acid moiety at the 5-position of the indazole ring allows for the regioselective introduction of this scaffold into a target molecule, typically by coupling with an aryl or heteroaryl halide.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Logical Relationships in Drug Design

The use of this compound in a drug discovery cascade follows a logical progression from initial concept to the synthesis of complex, biologically active molecules.

Conclusion

This compound represents a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its strategic importance stems from the proven biological relevance of the indazole scaffold. While its commercial availability is primarily through custom synthesis, the well-established chemistry of its analogs and the power of the Suzuki-Miyaura coupling reaction make it an accessible and attractive tool for researchers aiming to synthesize novel compounds with therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile reagent into their research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. CAS 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid - Synblock [synblock.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemuniverse.com [chemuniverse.com]

- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (1-Ethyl-1H-indazol-5-yl)boronic acid

Abstract

(1-Ethyl-1H-indazol-5-yl)boronic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The precise confirmation of its molecular structure and purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this document serves as a practical reference for researchers, scientists, and drug development professionals. We detail not only the predicted spectral features but also the causality behind experimental choices and provide robust, self-validating protocols for data acquisition.

Introduction: The Structural Imperative

The indazole core is a privileged scaffold in drug discovery, present in a range of biologically active molecules.[1] The introduction of an ethyl group at the N-1 position and a boronic acid at the C-5 position creates a versatile reagent for introducing the indazole moiety into more complex structures. Before its use in any synthetic protocol, unambiguous structural verification is not merely a procedural step but a foundational requirement for reproducible and reliable scientific outcomes. Spectroscopic analysis provides the definitive molecular fingerprint. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, offering a predictive framework for scientists working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, we will examine ¹H NMR to map the proton environments and ¹³C NMR to identify the carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The signals can be divided into three distinct regions: the ethyl group, the indazole aromatic core, and the boronic acid hydroxyls.

-

The Ethyl Group: The N-ethyl group will present a classic ethyl pattern.[2][3]

-

CH₂ (Methylene): A quartet, resulting from spin-spin coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). Its position downfield (predicted ~4.4 ppm) is due to the deshielding effect of the adjacent electronegative nitrogen atom of the indazole ring.[4]

-

CH₃ (Methyl): A triplet, arising from coupling to the two adjacent methylene protons (n+1 rule, 2+1=3). It will appear further upfield (predicted ~1.5 ppm).[2]

-

-

The Indazole Aromatic Core: The protons on the bicyclic ring system will appear in the aromatic region (typically 7.0-8.5 ppm).[5][6] Based on known data for 1H-indazoles, the following assignments are predicted:

-

H-3: A singlet, as it has no adjacent protons. Expected to be the most downfield of the ring protons (~8.1 ppm) due to its position on the pyrazole ring.[6]

-

H-4, H-6, H-7: These protons will form a more complex system of doublets and doublets of doublets, characteristic of a substituted benzene ring. Their precise shifts are influenced by the electronic effects of both the fused pyrazole ring and the C-5 boronic acid substituent.[7][8]

-

-

The Boronic Acid Protons (B(OH)₂): The two hydroxyl protons are acidic and undergo rapid chemical exchange with each other and with trace water in the solvent. This typically results in a single, broad signal.[9] Its chemical shift is highly variable and dependent on concentration, temperature, and solvent.[10][11] It may not always be observed.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| B(OH)₂ | Variable, broad | Singlet (broad) | - | 2H |

| H-3 | ~8.1 | Singlet | - | 1H |

| H-4 | ~7.9 | Doublet | ~8.5 | 1H |

| H-7 | ~7.7 | Doublet | ~8.5 | 1H |

| H-6 | ~7.5 | Doublet of Doublets | ~8.5, ~1.5 | 1H |

| N-CH₂-CH₃ | ~4.4 | Quartet | ~7.3 | 2H |

| N-CH₂-CH₃ | ~1.5 | Triplet | ~7.3 | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon backbone. Nine distinct signals are expected for the nine unique carbon atoms in the molecule.

-

Ethyl Carbons: The methylene carbon (N-CH₂) will be downfield (~45 ppm) compared to the methyl carbon (-CH₃) at (~15 ppm) due to the direct attachment to nitrogen.

-

Indazole Carbons: The seven carbons of the indazole ring will appear in the aromatic region (~110-140 ppm).[1][12][13] The carbon bearing the boron atom (C-5) will have its chemical shift influenced by the boron substituent, while the other shifts will be consistent with a 1,5-disubstituted indazole system.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-7a (bridgehead) | ~140 |

| C-3a (bridgehead) | ~138 |

| C-3 | ~134 |

| C-5 | ~125 (broad, due to quadrupolar boron) |

| C-4 | ~123 |

| C-6 | ~121 |

| C-7 | ~110 |

| N-CH₂ | ~45 |

| CH₃ | ~15 |

NMR Experimental Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves polar compounds like boronic acids and its residual water peak does not typically obscure key signals.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire a standard ¹H spectrum followed by a ¹³C spectrum. A relaxation delay (D1) of at least 2 seconds is recommended for quantitative ¹³C NMR.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The key functional groups in this compound will give rise to characteristic absorption bands.

-

O-H Stretch (Boronic Acid): A very strong and characteristically broad absorption band is expected in the region of 3200-3400 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the boronic acid molecules.[14][15]

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹).

-

C=C and C=N Stretches (Indazole Ring): Several medium to strong bands are expected in the 1450-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring system.[5][16]

-

B-O Stretch (Boronic Acid): A strong, prominent band corresponding to the B-O single bond stretch is anticipated around 1350-1420 cm⁻¹.[17][18][19] This is a key diagnostic peak for the presence of the boronic acid moiety.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| C=C / C=N stretch | 1450 - 1620 | Medium-Strong |

| B-O stretch | 1350 - 1420 | Strong |

IR Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, through high-resolution analysis, its elemental formula. It also offers structural clues via fragmentation patterns.

Ionization and Expected Ions

Electrospray Ionization (ESI) is the most suitable technique for this polar, non-volatile molecule.[20] Analysis can be performed in both positive and negative ion modes.

-

Positive Ion Mode (ESI+): The most prominent ion is expected to be the protonated molecule, [M+H]⁺. For C₉H₁₁BN₂O₂, the calculated monoisotopic mass is 190.0968; therefore, the [M+H]⁺ ion should be observed at m/z 191.1046.

-

Negative Ion Mode (ESI-): In negative mode, the deprotonated molecule, [M-H]⁻, may be observed at m/z 189.0889.

A Critical Consideration: Dehydration and Trimerization

A well-documented characteristic of boronic acids in the gas phase is their propensity to undergo dehydration.[21] This can occur in the ESI source, leading to the observation of ions corresponding to the loss of water ([M+H - H₂O]⁺). Furthermore, three molecules can condense via dehydration to form a cyclic trimer known as a boroxine.[21] This can complicate spectral interpretation.

Insight: To mitigate these issues and ensure robust detection of the molecular ion, derivatization can be employed. Reacting the boronic acid with a diol, such as pinacol, forms a more stable boronate ester which is less prone to dehydration and provides a clear molecular ion in the mass spectrum.[21][22]

MS Experimental Protocol (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing reaction progress and purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation for positive ion mode ESI.

-

Mass Spectrometry: Direct the LC eluent into the ESI source.

-

Data Acquisition: Acquire mass spectra across a relevant m/z range (e.g., 50-500) in both positive and negative ion modes. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) should be used to confirm the elemental composition.[23]

Conclusion: A Unified Spectroscopic Profile

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and MS. NMR spectroscopy provides the detailed atomic connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic O-H and B-O stretches of the boronic acid. Finally, high-resolution mass spectrometry validates the molecular weight and elemental formula. By understanding the predicted data and the rationale behind the analytical protocols, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. hnl1_sln.html [ursula.chem.yale.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Indazole(271-44-3) 13C NMR spectrum [chemicalbook.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boric acid [webbook.nist.gov]

- 20. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhanced carbohydrate structural selectivity in ion mobility-mass spectrometry analyses by boronic acid derivatization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis and Potential Biological Activities of Indazole Boronic Acid Derivatives

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with significant therapeutic potential. This guide focuses on one such combination: indazole boronic acid derivatives. The indazole nucleus is a cornerstone in numerous FDA-approved drugs, valued for its versatile biological activities, while the boronic acid moiety serves as a unique and effective "warhead" for covalent enzyme inhibition.[1][2][3][4] This document provides an in-depth exploration of the synthesis, mechanisms of action, and potential biological activities of these hybrid molecules. We will delve into their promise in oncology and anti-inflammatory applications, supported by detailed experimental protocols and mechanistic diagrams, to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Convergence of Two Privileged Scaffolds

The Indazole Nucleus: A Cornerstone of Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a prominent feature in a multitude of pharmacologically active compounds.[5] Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for engaging with biological targets. Indazole derivatives exhibit a remarkable breadth of biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][6] This versatility has cemented its status as a "privileged scaffold" in modern drug discovery, present in drugs like the anticancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[1]

The Boronic Acid Moiety: A Versatile Covalent Warhead

Boronic acids and their esters have transitioned from being perceived as potentially toxic to being recognized as highly valuable functional groups in drug design.[3][4] This shift was catalyzed by the success of Bortezomib (Velcade®), the first FDA-approved proteasome inhibitor containing a boronic acid group for the treatment of multiple myeloma.[4][7] The key to their utility lies in the electrophilic nature of the boron atom, which can form a stable, yet reversible, covalent bond with the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[3][8] This ability to act as a transition-state inhibitor confers high potency and selectivity.[3]

Rationale for Combining Indazole and Boronic Acid Moieties

The strategic combination of an indazole scaffold with a boronic acid functional group aims to create molecules with both high affinity and potent inhibitory activity. The indazole core can be tailored to provide specific recognition and binding to the target protein, orienting the boronic acid "warhead" for optimal covalent interaction with key catalytic residues. This dual-function design holds significant promise for developing next-generation targeted therapies, particularly in oncology and inflammation.[9][10]

Synthetic Strategies for Indazole Boronic Acid Derivatives

The synthesis of indazole boronic acid derivatives leverages well-established methodologies in organic chemistry, primarily the robust and versatile Suzuki-Miyaura cross-coupling reaction. This allows for the modular construction of a diverse library of compounds for biological screening.

Key Synthetic Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the cornerstone for forming the C-C bond between a pre-functionalized indazole (e.g., a bromo-indazole) and a boronic acid or, more commonly, a stable pinacol boronate ester.[9][11][12] Its high functional group tolerance and reliability make it ideal for late-stage diversification.

-

Copper-Catalyzed Cyclization: Methods have been developed for the synthesis of the indazole core itself from precursors like 2-formylphenylboronic acids, involving a copper-catalyzed C-N bond formation followed by cyclization.[13][14]

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway, starting from a halogenated indazole and coupling it with a diboron pinacol ester to create the key indazole boronic acid intermediate, which can then be further modified.

Caption: General workflow for synthesizing indazole boronic acid derivatives.

Detailed Protocol: Synthesis of an Indazole Boronic Acid Pinacol Ester

This protocol outlines the borylation of a halo-indazole, a critical first step in many synthetic routes. The choice of a pinacol ester enhances the stability and ease of handling of the boronic acid intermediate.[12][15]

Rationale: The Miyaura borylation reaction is chosen for its high efficiency and compatibility with a wide range of functional groups. The use of a palladium catalyst with a suitable phosphine ligand (like dppf) is critical for the catalytic cycle. Potassium acetate serves as the base required for the transmetalation step.

Protocol:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine 6-bromo-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 1H-indazole-6-boronic acid pinacol ester.[9]

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which boronic acid derivatives exert their biological effect is through the formation of a covalent, yet reversible, bond with nucleophilic residues in enzyme active sites.[3][8]

Covalent Inhibition of Serine/Threonine Proteases

The vacant p-orbital of the sp²-hybridized boron atom makes it highly susceptible to nucleophilic attack. In the active site of a serine or threonine protease, the hydroxyl group of the catalytic residue attacks the boron atom. This forms a stable tetrahedral boronate adduct, mimicking the transition state of the natural substrate hydrolysis and effectively blocking the enzyme's catalytic activity.[3][8] The reversibility of this bond is a key attribute, potentially reducing off-target effects compared to irreversible inhibitors.

Diagram: Boronic Acid Inhibition of a Serine Protease

Caption: Mechanism of serine protease inhibition by a boronic acid.

Survey of Potential Biological Activities

The modular nature of indazole boronic acid derivatives allows for their application across various therapeutic areas. Research has primarily focused on oncology and inflammation.

Anticancer Applications

The success of Bortezomib has spurred significant interest in boronic acids as anticancer agents.[4]

-

Proteasome Inhibition: Indazole boronic acids can be designed as potent inhibitors of the proteasome, a key target in multiple myeloma. The indazole scaffold can be optimized to interact with specific pockets (e.g., S1, S2) of the proteasome active site, enhancing both potency and selectivity.[3][4]

-

Kinase Inhibition: Many kinases are crucial drivers of cancer cell proliferation. Indazole-6-boronic acid has been used as a key reactant in the synthesis of pyrazolopyrimidinamine derivatives that show inhibitory activity against tyrosine and phosphoinositide kinases.

-

Structure-Activity Relationship (SAR): The substitution pattern on the indazole ring is critical. For instance, incorporating an ethylthio group, as in 6-[(ethylthio)methyl]-1H-indazole, can modulate physiochemical properties and target engagement.[16]

Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and cyclooxygenase-2 (COX-2) is a well-validated anti-inflammatory target. A series of novel indazole derivatives have been developed and shown to be highly selective inhibitors of COX-2 over the related COX-1 enzyme, which is important for reducing gastrointestinal side effects.[10]

Table 1: In Vitro COX-2 Inhibitory Activity of Indazole Derivatives [10]

| Compound ID | C-3 Aromatic Substitution | COX-2 IC₅₀ (µM) | COX-1 Inhibition at 30 µM |

| 16 | 4-Fluorophenyl | 0.409 | No inhibition detected |

| 18 | 3-Fluoro-4-methylphenyl | 0.222 | No inhibition detected |

| 20 | 4-Ethyl-ether-phenyl | 2.10 | No inhibition detected |

| 21 | 4-Chlorophenyl | 0.231 | No inhibition detected |

Data synthesized from Doucet et al., 2018.[10]

The data clearly demonstrates that small modifications to the phenyl ring at the C-3 position of the indazole scaffold significantly impact potency. Notably, replacing a fluorine atom with an ethyl ether group (Compound 20 ) led to a nearly 10-fold decrease in activity, highlighting the sensitivity of the target's binding pocket to steric and electronic changes.[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, a cascade of robust and validated biological assays is essential.

Workflow: In Vitro Biological Screening Cascade

Caption: A typical workflow for in vitro screening of new chemical entities.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

Rationale: This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of the COX-2 enzyme by 50% (IC₅₀). It is a fluorescence-based assay that measures the peroxidase activity of COX-2. Arachidonic acid is the substrate, and the reaction produces prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component, leading to the oxidation of a fluorometric probe.

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Test compounds (dissolved in DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in cold assay buffer.

-

Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the appropriate wells of the 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a "background" control (no enzyme).

-

Enzyme Addition: Add 150 µL of the enzyme/heme solution to each well (except the background wells) and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Initiation: Prepare a solution of arachidonic acid and the fluorometric probe in the assay buffer. Add 50 µL of this solution to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader set to read at the appropriate excitation/emission wavelengths (e.g., 530-540 nm / 585-595 nm). Measure the fluorescence every minute for 10-15 minutes.

-

Data Analysis: a. Subtract the background fluorescence from all measurements. b. Determine the initial reaction rate (V) for each concentration of the inhibitor. c. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Future Perspectives and Conclusion

Ethyl indazole boronic acid derivatives and their analogues represent a promising class of compounds with significant therapeutic potential. The combination of a proven medicinal chemistry scaffold with a versatile covalent warhead provides a powerful platform for designing potent and selective enzyme inhibitors.

Future work in this area should focus on:

-

Expanding the SAR: Systematically exploring substitutions at various positions on the indazole ring to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Identifying novel biological targets for this compound class beyond the well-explored proteasome and COX enzymes.

-

Advanced Applications: Leveraging these structures for applications such as PET imaging tracers for in vivo target engagement studies, as has been explored for COX-2 inhibitors.[10]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Reactivity Screening of (1-Ethyl-1H-indazol-5-yl)boronic acid

Abstract

(1-Ethyl-1H-indazol-5-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily utilized for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. A thorough understanding of its reactivity profile is paramount for efficient process development and the rapid identification of optimal reaction conditions. This guide provides a comprehensive framework for the initial reactivity screening of this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental design, from stability assessment to high-throughput screening (HTS) of catalysts, bases, and solvents. Detailed, self-validating protocols for reaction setup and analytical monitoring are provided to ensure reproducibility and scientific rigor, equipping researchers and drug development professionals with a robust methodology to accelerate their synthetic programs.

Introduction: The Strategic Value of this compound